
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate: is a complex organophosphorus compound. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 1,3-dimethylbutoxy group and a phosphorothioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate typically involves multiple steps:
Formation of the Pyridazine Ring: The initial step involves the synthesis of the pyridazine ring. This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Substitution with 1,3-Dimethylbutoxy Group: The pyridazine ring is then substituted with a 1,3-dimethylbutoxy group. This step often requires the use of a strong base to deprotonate the pyridazine, followed by the addition of the 1,3-dimethylbutyl halide.
Introduction of the Phosphorothioate Group: The final step involves the introduction of the phosphorothioate group. This is typically done by reacting the substituted pyridazine with diethyl phosphorochloridothioate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phosphorothioate moiety, leading to the formation of oxon derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphorus atom, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxon derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phosphorothioates.
Applications De Recherche Scientifique
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate involves the inhibition of specific enzymes. The phosphorothioate group interacts with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This interaction disrupts normal cellular processes, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O,O-Diethyl O-(4-nitrophenyl) phosphorothioate
- O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate
Comparison
Compared to these similar compounds, O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
53605-02-0 |
|---|---|
Formule moléculaire |
C14H25N2O4PS |
Poids moléculaire |
348.40 g/mol |
Nom IUPAC |
diethoxy-[6-(4-methylpentan-2-yloxy)pyridazin-3-yl]oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H25N2O4PS/c1-6-17-21(22,18-7-2)20-14-9-8-13(15-16-14)19-12(5)10-11(3)4/h8-9,11-12H,6-7,10H2,1-5H3 |
Clé InChI |
ZXMFDUSSIIMFRL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



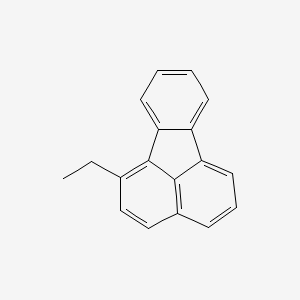
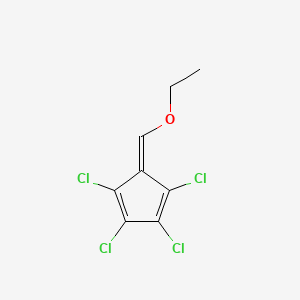
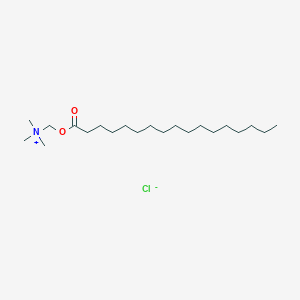
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)
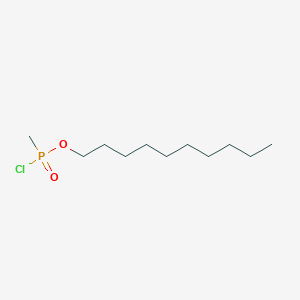


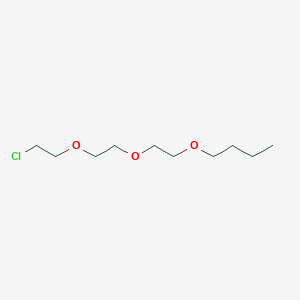

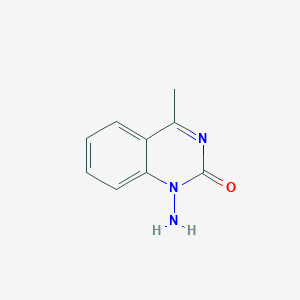
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
